molecular formula C20H17FN4O4S2 B2594585 Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-23-1

Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2594585
CAS RN: 392293-23-1
M. Wt: 460.5
InChI Key: GNNIJYSWUBGMTO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes several functional groups, such as amide, ester, and thiadiazole groups. These functional groups could potentially give the compound various chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. These groups can have significant effects on the compound’s overall structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Without specific data, it’s difficult to predict these properties for this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific studies, it’s impossible to determine the exact mechanism of action for this compound .

Safety and Hazards

Without specific toxicity data, it’s impossible to accurately assess the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and assessing its potential uses in various applications .

properties

IUPAC Name

ethyl 4-[[2-[[5-[(3-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S2/c1-2-29-18(28)12-6-8-15(9-7-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)13-4-3-5-14(21)10-13/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNIJYSWUBGMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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